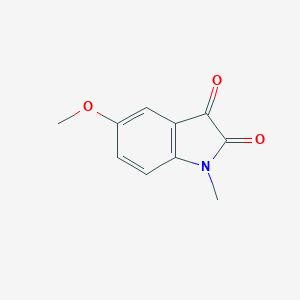

5-Methoxy-1-methylindoline-2,3-dione

Übersicht

Beschreibung

5-Methoxy-1-methylindoline-2,3-dione is a chemical compound with the molecular formula C10H9NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes a methoxy group at the 5-position and a methyl group at the 1-position of the indoline-2,3-dione core .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methylindoline-2,3-dione typically involves the reaction of 5-methoxyindole with methylating agents under controlled conditions. The process may include steps such as:

Methylation: Introduction of a methyl group at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Oxidation: Conversion of the indole to indoline-2,3-dione using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methoxy-1-methylindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex indole derivatives.

Reduction: Reduction reactions can convert the dione to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroindoles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-Methoxy-1-methylindoline-2,3-dione has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.

1.1 Antitumor Activity

Research indicates that derivatives of indoline-2,3-dione exhibit significant antitumor activity. For instance, studies have shown that compounds related to this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. It demonstrates activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

1.3 Enzyme Inhibition

this compound is known to act as an inhibitor of several key enzymes involved in cancer progression and inflammation, such as cyclin-dependent kinases (CDKs) and tyrosine kinases . This property positions it as a valuable tool in cancer therapy research.

Synthetic Organic Chemistry Applications

The synthetic utility of this compound has been explored in various chemical reactions.

2.1 Building Block for Heterocycles

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for the formation of diverse derivatives through reactions such as [4+2] cycloadditions and other coupling reactions .

2.2 Reaction with α,β-unsaturated Carboxylic Acids

One notable application involves its reaction with α,β-unsaturated carboxylic acids to form spiro[indoline] derivatives. This reaction showcases the compound's ability to participate in annulation processes that yield structurally interesting products .

Material Science Applications

In addition to its biological applications, this compound is being explored for its potential use in material science.

3.1 Organic Electronics

Recent studies suggest that derivatives of this compound could be employed in organic electronic devices due to their favorable electronic properties and stability . Their ability to act as semiconductors opens avenues for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study 1: Antitumor Activity Assessment

A recent study evaluated the antitumor efficacy of this compound derivatives against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Synthesis of Spiro[indoline] Derivatives

In another investigation, researchers synthesized several spiro[indoline] compounds using this compound as a starting material. The resulting products exhibited enhanced fluorescence properties, making them suitable candidates for further studies in photonic applications .

Wirkmechanismus

The mechanism of action of 5-Methoxy-1-methylindoline-2,3-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structural modifications. The methoxy and methyl groups play a crucial role in determining its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

- 5-Methoxyindoline-2,3-dione

- 1-Methylindoline-2,3-dione

- 5-Methoxy-2,3-dihydro-1H-indole-2,3-dione

Comparison: 5-Methoxy-1-methylindoline-2,3-dione is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biologische Aktivität

5-Methoxy-1-methylindoline-2,3-dione is a significant compound in medicinal chemistry, primarily due to its diverse biological activities. This article aims to explore its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a unique indole structure with methoxy and methyl substituents. This structural configuration is critical for its biological activity, influencing interactions with various molecular targets.

The compound acts through multiple pathways, primarily by inhibiting specific enzymes and modulating signaling pathways. Its methoxy and methyl groups enhance binding affinity to biological targets, making it a valuable candidate for further research in drug development.

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer activity. A study evaluated its effects on breast cancer cell lines (MDA-MB-231 and MDA-MB-231-Br). The compound induced cell death at concentrations ranging from 63 to 87 μM, suggesting its potential as an anticancer agent. The mechanism involves apoptosis induction and modulation of the transcriptome, with significant changes observed in gene expression following treatment .

Table 1: Cytotoxic Activity of this compound on Breast Cancer Cell Lines

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 63–87 | Induced cell death |

| MDA-MB-231-Br | Variable | Apoptosis induction |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It shows efficacy against various bacterial strains, potentially acting as an inhibitor of virulence factors in pathogens like Pseudomonas aeruginosa. The interaction with the PqsR regulatory system highlights its role in modulating bacterial communication and virulence .

Research Findings and Case Studies

Several studies have contributed to the understanding of the biological activity of this compound:

- Transcriptomic Analysis : A comprehensive study utilized RNA sequencing to explore transcriptome changes in MDA-MB-231-Br cells treated with the compound. Results indicated significant upregulation and downregulation of genes associated with apoptosis and cell cycle regulation within 24 hours of treatment .

- Mechanistic Insights : Further investigations revealed that the compound affects ribosomal functions, inhibiting protein synthesis akin to established chemotherapeutics like cycloheximide. This ribosomal-targeting mechanism presents a novel approach for cancer therapy .

- Synthesis and Derivatives : Various synthetic routes have been explored to modify the indoline structure, leading to derivatives with enhanced biological activities. These modifications aim to optimize pharmacokinetic properties while maintaining efficacy against cancer cells and pathogens .

Eigenschaften

IUPAC Name |

5-methoxy-1-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-11-8-4-3-6(14-2)5-7(8)9(12)10(11)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRPSRARMQINMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.